2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC20199300
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H13N5O2S/c24-16(20-18-21-19-11-26-18)10-23-17(25)8-7-15(22-23)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2,(H,20,21,24) |
| Standard InChI Key | OZWXEQAKRXGRCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NN=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (IUPAC name: 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide) is a polycyclic organic molecule with a molecular formula of C₁₈H₁₃N₅O₂S and a molecular weight of 363.4 g/mol. Its structure integrates three critical heterocyclic systems:
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Naphthalene: A bicyclic aromatic hydrocarbon known for enhancing lipophilicity and enabling π-π stacking interactions with biological targets.
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Pyridazinone: A six-membered ring containing two adjacent nitrogen atoms, which contributes to hydrogen-bonding capabilities and metabolic stability.
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1,3,4-Thiadiazole: A five-membered ring with sulfur and nitrogen atoms, often associated with antimicrobial and anticancer activities.
The compound’s Standard InChIKey (OZWXEQAKRXGRCJ-UHFFFAOYSA-N) and Canonical SMILES (C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NN=CS4) provide precise descriptors for its stereoelectronic configuration. Spectroscopic characterization (e.g., NMR, IR) remains pending in published literature, though computational models predict strong absorption in the UV-Vis range due to extended conjugation.
Synthesis and Structural Modification
The synthesis of this compound involves multi-step protocols common to heterocyclic chemistry. A representative pathway includes:
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Formation of the Pyridazinone Core: Cyclocondensation of hydrazine derivatives with diketones or keto esters under acidic conditions.
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Naphthalene Substitution: Suzuki-Miyaura cross-coupling to introduce the naphthalen-2-yl group at the pyridazinone’s 3-position.
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Acetamide-Thiadiazole Conjugation: Amide coupling between the pyridazinone-acetic acid intermediate and 1,3,4-thiadiazol-2-amine using carbodiimide activators.
Key reaction conditions involve palladium catalysts for cross-coupling and room-temperature stirring for amide bond formation. Modifications to the thiadiazole ring (e.g., alkylation, oxidation) or naphthalene substituents (e.g., halogenation) could optimize bioavailability or target selectivity.
Applications in Drug Development
The compound’s multifunctional architecture positions it as a versatile scaffold for:
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Oncology: As a dual inhibitor of angiogenesis (VEGFR-2) and apoptosis regulators (Bcl-2).
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Infectious Diseases: Combating multidrug-resistant Staphylococcus aureus (MRSA) through novel target engagement.
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Neurological Disorders: Modulating γ-aminobutyric acid (GABA) receptors for anxiolytic or antiepileptic effects.
Comparative Analysis with Structural Analogs
Analog 1 ( ) shares the pyridazinone-acetamide backbone but substitutes naphthalene with thiophene, demonstrating osteoclast suppression. Analog 2 ( ) incorporates a chlorophenyl group, enhancing kinase binding affinity.
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